1,4-Undecadiene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53786-93-9 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
(4E)-undeca-1,4-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,7,9H,1,4-6,8,10-11H2,2H3/b9-7+ |
InChI Key |
KHZYHTLTISWFGH-VQHVLOKHSA-N |
SMILES |
CCCCCCC=CCC=C |
Isomeric SMILES |
CCCCCC/C=C/CC=C |
Canonical SMILES |
CCCCCCC=CCC=C |
Other CAS No. |
55976-13-1 53786-93-9 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Undecadiene and Its Derivatives
Organometallic Approaches to 1,4-Diene Systems
Organometallic chemistry provides powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with high precision. In the context of 1,4-diene synthesis, palladium and copper catalysts are particularly prominent, facilitating a range of transformations that lead to the desired diene systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds under mild conditions with high functional group tolerance. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium complex.
A versatile method for the synthesis of 1,4-dienes involves the palladium-catalyzed cross-coupling of allylic substrates, such as allyl acetates or chlorides, with vinyl organometallic reagents. Vinyltrifluoroborates are effective partners in these reactions. For instance, the coupling of potassium vinyltrifluoroborates with allyl acetates, enhanced by microwave irradiation, provides a rapid and efficient route to 1,4-pentadienes. This method is noted for its regioselectivity and stereoselectivity, predominantly yielding the E-isomers. The reaction is typically catalyzed by a palladium complex, such as PdCl2(dppf), in the presence of a base.
The scope of this reaction is broad, tolerating a variety of functional groups on both the vinyl and allylic partners, making it a valuable tool for the synthesis of diverse 1,4-diene structures.
An alternative and effective strategy for constructing 1,4-alkadienes involves the palladium-catalyzed cross-coupling of (E)-1-alkenyl-1,3,2-benzodioxaboroles with allylic phenoxides. This method provides a general route from alkynes to 1,4-dienes through a two-step process: hydroboration of an alkyne followed by the cross-coupling reaction. The hydroboration of an alkyne, for example with catecholborane, generates the corresponding alkenylboronate. This intermediate then reacts with an allylic phenoxide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the 1,4-diene.
The reaction conditions can be optimized by the choice of the boron reagent and the presence of a base. For instance, using (E)-1-hexenyl-1,3,2-benzodioxaborole gives a higher yield of the diene compared to other borane (B79455) derivatives. The addition of a base like triethylamine (B128534) can accelerate the reaction, although in some cases, its absence is required for successful coupling.
A variety of allylic phenoxides can be used, allowing for the synthesis of a range of 1,4-dienes. For example, the reaction of (E)-1-octenyl-1,3,2-benzodioxaborole with 2-propenyl phenyl ether produces (4E)-1,4-undecadiene in good yield.
Table 1: Palladium-Catalyzed Coupling of (E)-1-Alkenyl-1,3,2-benzodioxaboroles with Allylic Phenoxides
| Alkenylboronate | Allylic Phenoxide | Product | Yield (%) |
| (E)-1-Hexenyl-1,3,2-benzodioxaborole | 2-Propenyl phenyl ether | (4E)-1,4-Nonadiene | 85 |
| (E)-1-Octenyl-1,3,2-benzodioxaborole | 2-Propenyl phenyl ether | (4E)-1,4-Undecadiene | 82 |
| (E)-1-Hexenyl-1,3,2-benzodioxaborole | 2-Methyl-2-propenyl phenyl ether | (4E)-2-Methyl-1,4-nonadiene | 80 |
| (E)-1-Octenyl-1,3,2-benzodioxaborole | 2-Butenyl phenyl ether | (4E)-3-Methyl-1,4-undecadiene / 2,5-Dodecadiene | 59 (70:30) |
| (E)-(1-Cyclohexenyl)methyl-1,3,2-benzodioxaborole | 2-Propenyl phenyl ether | 4-(1-Cyclohexenyl)-1,4-butadiene | 75 |
Yields were determined by GLC and are based on the 1-alkenylboron compound.
The mechanism of these palladium-catalyzed allylic substitution reactions proceeds through the formation of a key intermediate: the π-allylpalladium complex. The catalytic cycle typically begins with the oxidative addition of a Pd(0) species to the allylic substrate, which displaces the leaving group and forms a cationic η³-allylpalladium(II) complex.
This electrophilic intermediate is then attacked by a nucleophile, in this case, the vinyl organometal. The nucleophilic attack generally occurs at one of the terminal carbons of the allyl system, leading to the formation of a new carbon-carbon bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the π-allyl ligand and the incoming nucleophile. The nature of the ligands on the palladium center also plays a crucial role in modulating the reactivity and selectivity of the catalytic system. The formation and subsequent reaction of these π-allylpalladium complexes are central to the success of a wide range of synthetic transformations.
Coupling with Allylic Phenoxides via Hydroboration
Organocopper Reagent Additions
Organocopper reagents, particularly Gilman cuprates (R₂CuLi), are soft nucleophiles that are highly effective for the formation of carbon-carbon bonds, most notably in conjugate addition reactions to α,β-unsaturated carbonyl compounds and in substitution reactions.
A powerful method for the synthesis of stereodefined trisubstituted alkenes, including 1,4-dienes, is the carbometallation of acetylenes with organocopper reagents. This reaction involves the syn-addition of the organocopper species across the carbon-carbon triple bond of an alkyne, resulting in a vinylcopper intermediate. This intermediate can then be trapped with an electrophile to afford the final product.
The reaction of an alkylcopper complex, often prepared from an organolithium or Grignard reagent and a copper(I) salt, with a terminal alkyne proceeds with high regio- and stereoselectivity. For the synthesis of 1,4-dienes, the resulting vinylcopper species is typically reacted with an allylic halide.
An example is the synthesis of (E)-5-ethyl-1,4-undecadiene. An ethylcopper complex, generated from ethylmagnesium bromide and cuprous bromide, adds to 1-octyne (B150090) in a syn-fashion. The resulting (E)-alkenylcopper intermediate is then coupled with allyl bromide to furnish the desired 1,4-diene. This procedure highlights the high degree of stereocontrol achievable with this methodology, leading to the formation of the trisubstituted alkene with excellent selectivity.
Table 2: Synthesis of (E)-5-Ethyl-1,4-undecadiene via Carbometallation
| Step | Reactants | Intermediate/Product | Key Transformation |
| 1 | Ethylmagnesium bromide, Cuprous bromide | Ethylcopper complex | Formation of organocopper reagent |
| 2 | Ethylcopper complex, 1-Octyne | (E)-3-Decen-4-ylcopper species | syn-Carbometallation of the alkyne |
| 3 | (E)-3-Decen-4-ylcopper species, Allyl bromide | (E)-5-Ethyl-1,4-undecadiene | Coupling with an electrophile (allylic halide) |
This approach is a valuable tool for the construction of complex olefinic structures found in many natural products.
Use of Copper(I) Alkenylborates with Allylic Bromides
The coupling of alkenylborates with allylic bromides presents a viable method for the stereoselective synthesis of 1,4-dienes. While the direct use of 1,4-undecadiene synthesis via this specific copper(I) route is not extensively detailed in the provided literature, the general principles can be applied. The reactivity of alkenyl borates can be enhanced by using alkanediol ligands. This increased reactivity allows for the coupling with less reactive allylic alcohol derivatives, such as those containing a bromine atom at the cis position, to produce dieneyl alcohols.
The general strategy involves the formation of a copper(I) alkenylborate, which then undergoes a coupling reaction with an allylic bromide. This method is noted for its potential in synthesizing biologically active dienes and for the stereoselective functionalization of the resulting diene. For instance, new alkenyl borates have been developed for the coupling reaction of cis-bromo olefins, which are typically less reactive.
Iron-catalyzed Suzuki–Miyaura coupling of lithium alkenylborates with propargyl electrophiles has also been shown to be a highly regioselective and stereospecific method for synthesizing 1,4-enynes, which are precursors to 1,4-dienes. This suggests that similar catalytic systems could be adapted for the direct synthesis of 1,4-dienes from appropriate starting materials.
Zirconium-Catalyzed Carboalumination
Zirconium-catalyzed carboalumination of alkynes is a well-established method for carbon-carbon bond formation. This reaction involves the addition of an organoaluminum reagent across the triple bond of an alkyne, catalyzed by a zirconium complex, typically zirconocene (B1252598) dichloride (Cp2ZrCl2). The process is known for its high regioselectivity and stereoselectivity, generally proceeding via a syn-addition.
The reaction can be accelerated by the addition of water or methylaluminoxane (B55162) (MAO), allowing the reaction to proceed at lower temperatures and with improved regioselectivity. For example, the carboalumination of 1-octyne with trimethylaluminum (B3029685) (AlMe3) in the presence of Cp2ZrCl2 proceeds efficiently. The resulting alkenylaluminum species can be used in subsequent coupling reactions. This methodology is compatible with a range of functional groups, including hydroxyl groups and silyl (B83357) ethers.
Table 1: Zirconium-Catalyzed Carboalumination of 1-Octyne
| Catalyst/Additive | Temperature (°C) | Time (h) | Regioisomeric Ratio |
| Cp2ZrCl2 | Room Temp | 3 | 95:5 |
| Cp2ZrCl2 / H2O | -70 | Minutes | 97:3 |
Data sourced from Wipf and Lim's research on water-accelerated carboalumination.
The alkenylaluminums generated from the zirconium-catalyzed carboalumination of alkynes can be coupled with allylic halides in the presence of a palladium catalyst to form 1,4-dienes. This tandem reaction sequence provides a versatile and highly selective route to 1,4-dienes. The palladium-catalyzed coupling typically proceeds with retention of the double bond's configuration established in the carboalumination step.
This two-step process, combining zirconium-catalyzed carboalumination with a subsequent palladium-catalyzed cross-coupling, has been successfully applied to the synthesis of various 1,4-dienes and more complex molecules like oligoisoprenoids. The choice of palladium catalyst and ligands can influence the efficiency and selectivity of the coupling reaction.
Alkyne Carboalumination for Alkenyl- or Alkadienyldimethylaluminums
Nickel-Catalyzed Transformations
Nickel(0) complexes can catalyze the intramolecular [4 + 4] cycloaddition of dienes to form bicyclic systems. Specifically, this methodology has been employed in the synthesis of bicyclo[5.3.1]undecadienes. This type of reaction is a powerful tool for constructing eight-membered rings, which are present in various natural products.
A notable example is the Ni(0)-catalyzed [4 + 4] cycloaddition of diene-vinylcyclobutanones, which yields a trans-5/8 bicyclic structure with a bridgehead quaternary carbon. The use of a vinyl group on the cyclobutanone (B123998) is crucial for the activation of the C-C bond cleavage required for the cycloaddition to proceed. The reaction is sensitive to the choice of ligand, with electron-poor phosphine (B1218219) ligands often favoring the desired [4 + 4] cycloaddition over competing reactions like Diels-Alder or vinylcyclobutanone rearrangement.
Table 2: Effect of Catalyst and Ligand on Diene-Vinylcyclobutanone Cycloaddition
| Catalyst | Ligand | Reaction Type | Product Yield (%) |
| None (Thermal) | None | Diels-Alder | 80 (3a + 3a') |
| Ni(COD)2 | None | Isomerization | 13 (4a) |
| Ni(COD)2 | P(3,5-(CF3)2-C6H3)3 | [4 + 4] Cycloaddition | 61 (2a) |
Data adapted from research on Ni-catalyzed cycloadditions of diene-vinylcyclobutanones.
Elimination and Rearrangement Strategies
Elimination reactions provide another avenue for the synthesis of dienes. A notable example is the 1,4-elimination of 1-allyloxy-4-methoxy-(2Z)-alkenes using n-butyllithium. This reaction yields allylic 1,3-dienyl ethers with high (1Z, 3E)-stereoselectivity. For instance, treating 1-allyloxy-4-methoxy-(2Z)-undecene with n-butyllithium in ether resulted in a 77% yield of 1-allyloxy-1,3-undecadiene. This method avoids the competing Wittig rearrangement and is applicable to a variety of substrates. The resulting dienyl ethers are valuable substrates for subsequent Claisen rearrangements, which create new carbon-carbon bonds with a high degree of stereocontrol.
Rearrangement reactions, such as the Baeyer-Villiger oxidation or the Bamberger rearrangement, are fundamental transformations in organic synthesis for altering molecular frameworks, though their direct application to this compound is less common than the aforementioned catalytic methods. However, the Claisen rearrangement of the allylic 1,3-dienyl ethers produced from 1,4-elimination strategies demonstrates the synthetic utility of combining elimination and rearrangement reactions.
Dehydrohalogenation Reactions
Dehydrohalogenation is a fundamental elimination reaction used to prepare alkenes and dienes. The process involves the removal of a hydrogen atom and a halogen atom from adjacent carbons in an alkyl halide substrate, typically through the action of a strong base. For the synthesis of a diene, a dihalide precursor is required.
The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from a carbon adjacent to the carbon bearing the halogen, leading to the simultaneous formation of a double bond and expulsion of the halide ion. To synthesize a diene like this compound, successive elimination reactions from a suitable dihaloalkane are necessary. The choice of base is critical, with alcoholic potassium hydroxide (B78521) (KOH) being a common reagent for this transformation. The reactivity of haloalkanes in dehydrohalogenation follows the order: tertiary > secondary > primary.
Dehydration of Dihydroxy Precursors (e.g., 1,4-Undecanediol)
The dehydration of alcohols, specifically diols (dihydroxy alkanes), is another common method for synthesizing dienes. This acid-catalyzed reaction involves the removal of two water molecules from a diol to form two double bonds. In the case of this compound, the corresponding precursor would be 1,4-undecanediol.
The process typically occurs at elevated temperatures. For example, the dehydration of 1,4-butanediol (B3395766) can yield 1,3-butadiene (B125203). The reaction mechanism involves protonation of a hydroxyl group by the acid catalyst, converting it into a good leaving group (water). Subsequent loss of water generates a carbocation intermediate, which is then stabilized by the elimination of a proton from an adjacent carbon, forming a double bond. This process is repeated for the second hydroxyl group to form the diene. While effective, this method can sometimes be challenged by side reactions.
General Elimination or Cleavage Reactions
Beyond dehydrohalogenation and dehydration, other elimination or cleavage reactions serve as powerful tools for alkene and diene synthesis. These methods often offer greater control and stereoselectivity.
Notable examples include:
The Ramberg-Bäcklund Reaction : This reaction transforms an α-halo sulfone into an alkene through treatment with a base. The mechanism involves the formation of an unstable three-membered cyclic sulfone (episulfone), which then extrudes sulfur dioxide (SO₂) in a concerted cheletropic extrusion to yield the alkene. This reaction can be applied to synthesize complex and strained alkenes and has been used to construct diene systems.
The Julia-Lythgoe Olefination : A multi-step reaction that synthesizes alkenes from phenyl sulfones and carbonyl compounds (aldehydes or ketones). The process involves the addition of a sulfonyl-stabilized carbanion to the carbonyl, followed by functionalization of the resulting alcohol and a reductive elimination step, often using sodium amalgam or samarium(II) iodide. A widely used modification, the Julia-Kocienski olefination, simplifies the process into a one-pot reaction and is highly effective for preparing alkenes, including conjugated dienes.
Table 1: Overview of Synthetic Methodologies for Dienes
| Method | Precursor | Key Reagents/Conditions | Mechanism Type |
|---|---|---|---|
| Dehydrohalogenation | Dihaloalkane | Strong base (e.g., alcoholic KOH) | E2 Elimination |
| Dehydration | Diol (e.g., 1,4-Undecanediol) | Acid catalyst, heat | E1/E2 Elimination |
| Ramberg-Bäcklund | α-Halo sulfone | Strong base | Elimination/Cheletropic Extrusion |
| Julia-Kocienski Olefination | Alkyl hetaryl sulfone, Aldehyde/Ketone | Strong base | Addition/Elimination |
Cheletropic Extrusion Reactions for Diene Formation
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. The reverse process, known as cheletropic extrusion, is a valuable method for synthesizing dienes by eliminating a small, stable molecule like sulfur dioxide or carbon dioxide.
Carbon Dioxide Extrusion from Lactones
The formation of 1,3-dienes can be achieved through the extrusion of carbon dioxide (CO₂) from specific lactone precursors. This process typically involves the 1,4-elimination of CO₂ from a six-membered lactone or a 1,2-elimination from a vinyl-substituted four-membered lactone. The reaction is a type of cycloreversion and is driven by the formation of the stable CO₂ molecule. For the reaction to be viable, the lactone precursor often needs to have a specific structure, such as having the extrudable CO₂ unit acting as a bridge across a ring system, which helps overcome the activation energy for the extrusion.
Biosynthetic Pathways of Undecadienes
Nature has also evolved enzymatic pathways for the production of hydrocarbons, including undecadienes. These biological routes offer highly specific and environmentally benign alternatives to chemical synthesis.
Microbial Enzyme-Mediated Synthesis (e.g., UndA in Pseudomonas fluorescens MFE01)
The enzyme UndA, found in various Pseudomonas species, is responsible for the biosynthesis of terminal alkenes. It is a non-heme iron(II)-dependent oxidase that catalyzes the oxidative decarboxylation of medium-chain fatty acids (C10–C14) to produce the corresponding C(n-1) 1-alkenes. For instance, UndA converts lauric acid (a C12 fatty acid) into 1-undecene (B165158) (a C11 alkene).
Research on Pseudomonas fluorescens MFE01 has provided a direct link between this enzyme and the formation of this compound. While the primary product of UndA activity is 1-undecene, studies involving an MFE01 mutant with an overexpressed undA gene showed not only a significant increase in 1-undecene emission but also the additional synthesis of this compound. This finding suggests that under certain conditions, the UndA enzyme or a related pathway in P. fluorescens MFE01 can facilitate the introduction of a second double bond, leading to the formation of this specific alkadiene. The mechanism is believed to proceed through the activation of the fatty acid substrate via β-hydrogen abstraction.
Table 2: Characteristics of the UndA Enzyme
| Property | Description | Source |
|---|---|---|
| Enzyme Class | Non-heme iron(II)-dependent oxidase | |
| Source Organism | Pseudomonas species (e.g., P. fluorescens MFE01, P. fluorescens Pf-5) | |
| Substrate Specificity | Medium-chain fatty acids (C10-C14) | |
| Primary Product | 1-Alkenes (e.g., 1-undecene from lauric acid) | |
| Secondary Product | This compound (observed upon undA overexpression) | |
| Catalytic Mechanism | Oxidative decarboxylation initiated by β-hydrogen abstraction |
Precursor Molecules in Biological Synthesis (e.g., Dodec-4-enoic acid)
The biological synthesis of this compound is an area of specialized research, with evidence pointing to its formation from fatty acid precursors through enzymatic action. A notable pathway involves the conversion of specific unsaturated fatty acids, such as dodec-4-enoic acid, into this diene.
Research Findings in Pseudomonas fluorescens
Detailed investigations into the bacterium Pseudomonas fluorescens MFE01 have illuminated a key biological route to this compound. This bacterium is known to produce a variety of volatile organic compounds (VOCs). The central enzyme in this process is a nonheme iron-containing oxidoreductase known as UndA.
The primary described function of the UndA enzyme is the synthesis of 1-undecene through the oxidative decarboxylation of lauric acid (C12:0). However, research has demonstrated that UndA possesses a degree of substrate flexibility. In experiments where the gene responsible for producing UndA (undA) was overexpressed, leading to large quantities of the enzyme, a "weak additional synthesis" of this compound was observed.
This synthesis occurs when UndA binds to dodec-4-enoic acid instead of its usual substrate, lauric acid. Although UndA has a low affinity for dodec-4-enoic acid, its presence in high concentrations facilitates this alternative reaction, resulting in the formation of this compound. The proposed mechanism is consistent with the enzyme's known function of catalyzing the oxidative decarboxylation of fatty acids. This finding was substantiated by constructing a mutant strain of P. fluorescens MFE01 lacking the undA gene (ΔundA), which was unable to produce these compounds, while its complementation with the undA gene restored production.
The biological synthesis of signaling molecules from fatty acid precursors is a well-established phenomenon, particularly in insects for the production of pheromones. These pathways often involve enzymes like desaturases, which introduce double bonds into fatty acid chains, and oxidases, which perform further modifications. The synthesis of this compound in P. fluorescens from dodec-4-enoic acid represents a specific bacterial example of this broader biochemical strategy, where an existing enzyme is repurposed to act on an alternative precursor, leading to a structurally distinct volatile compound.
Table 1: Key Components in the Biological Synthesis of this compound in P. fluorescens MFE01
| Component | Type | Role/Description | Source |
| Pseudomonas fluorescens MFE01 | Organism | Bacterium in which the synthesis has been observed. | |
| UndA | Enzyme | A nonheme iron-containing oxidoreductase that catalyzes oxidative decarboxylation. | |
| Dodec-4-enoic acid | Precursor Molecule | A C12 unsaturated fatty acid that acts as a substrate for the UndA enzyme. | |
| This compound | Product | The C11 alkadiene synthesized from the precursor molecule. |
Mechanistic Investigations and Reaction Chemistry of 1,4 Undecadiene
Olefin Metathesis Reactions
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. For 1,4-undecadiene, this reaction manifold offers pathways to both cyclic and acyclic products.
Ring-Closing Metathesis (RCM) of Undecadiene Precursors
Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis that is widely utilized for synthesizing unsaturated rings. In the case of diene precursors like this compound, RCM can lead to the formation of cyclic alkenes. The reaction is driven by the formation of a stable cyclic product and the release of a small volatile olefin, typically ethylene.
A notable application of RCM with a related diene, 1,9-undecadiene, demonstrates the potential for forming strained cyclic products. Specifically, the RCM of 1,9-undecadiene can yield the strained cis-cyclooctene. This transformation highlights the capability of metathesis catalysts to facilitate the construction of challenging ring systems. The efficiency and selectivity of RCM are highly dependent on the catalyst used and the reaction conditions.
Cross-Metathesis with Terminal and Internal Olefins
Cross-metathesis involves the reaction of two different olefins. This compound, containing both a terminal and an internal double bond, can participate in cross-metathesis reactions with other olefins. For instance, the cross-metathesis of palm oil with 1-octene (B94956) has been shown to produce a mixture that includes this compound. This demonstrates that this compound can be both a product and a reactant in complex metathesis reaction mixtures.
The reaction can be tailored to react with either terminal or internal olefins, depending on the catalyst and reaction conditions. This selectivity is crucial for directing the synthesis towards a desired product. For example, in the refining of natural oils, cross-metathesis is a key step, and the resulting product streams can contain various dienes, including this compound.
Ruthenium Alkylidene Catalyst Specificity and Activity
The success of olefin metathesis reactions involving this compound is largely dictated by the choice of catalyst. Ruthenium-based catalysts, particularly those of the Grubbs and Hoveyda-Grubbs types, are widely used due to their high activity and functional group tolerance.
The activity and specificity of these catalysts are influenced by the ligands attached to the ruthenium center. For instance, the substitution of chloride ligands with iodide in some ruthenium catalysts can lead to improved selectivity for terminal olefins over internal ones. This is particularly relevant for substrates like this compound.
Recent advancements have led to the development of highly active and selective ruthenium catalysts, such as those incorporating cyclic (alkyl)(amino)carbene (CAAC) ligands. These catalysts have shown exceptional efficiency in various metathesis transformations, including those involving terminal and internal olefins. The choice of catalyst can also influence the stereochemical outcome of the reaction.
Table 1: Examples of Ruthenium Catalysts in Olefin Metathesis
| Catalyst Type | Key Features | Relevant Applications |
|---|---|---|
| Grubbs Catalysts (1st & 2nd Gen) | High activity, broad functional group tolerance. | General RCM and cross-metathesis. |
| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand provides increased stability. | RCM, cross-metathesis. |
| Nitro-Grela-type Catalysts | Iodide-containing variants show enhanced stability and selectivity. | Challenging RCM and cross-metathesis reactions. |
Stereochemical Outcomes in Metathesis Reactions
The stereochemistry of the resulting double bond (E/Z isomerism) in metathesis reactions is a critical aspect. For RCM, the E/Z selectivity is often influenced by the ring strain of the resulting cycloalkene. In many cases, the thermodynamically more stable E-isomer is favored.
However, the development of new catalysts has allowed for greater control over stereoselectivity. Certain ruthenium and molybdenum catalysts have been designed to selectively produce the often less stable Z-alkenes. For instance, specific cis-diiodo/sulfur-chelated ruthenium benzylidenes have demonstrated the ability to form strained cis-cyclooctene from 1,9-undecadiene, showcasing catalyst-controlled stereoselectivity. Computational studies, such as Density Functional Theory (DFT), are increasingly being used to predict and understand the stereochemical outcomes of these reactions.
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic molecules in a single step.
Intramolecular [4 + 4] Cycloadditions of Bis-dienes
While direct examples involving this compound are not prevalent in the searched literature, the principles of intramolecular [4+4] cycloadditions of bis-dienes are relevant. These reactions, often mediated by transition metals like nickel, can form bicyclic systems. For example, the nickel(0)-catalyzed intramolecular [4+4] cycloaddition of a bis-diene has been used to synthesize a bicyclo[5.3.1]undecadiene ring system, which is a core structure in various complex natural products. This type of reaction involves the coupling of two diene systems within the same molecule to form an eight-membered ring.
Gold(I)-Catalyzed [4 + 2] Cycloadditions with Allenamides and Conjugated Dienes
The Gold(I)-catalyzed [4+2] cycloaddition is a powerful method for constructing six-membered rings, typically involving the reaction of a 2π component, such as an allenamide, with a 4π component, which is characteristically a conjugated diene. In these reactions, the gold(I) catalyst activates the allene (B1206475), making it susceptible to cycloaddition. The mechanism is proposed to involve the formation of a gold-allyl cationic species from the allenamide, which then undergoes the cycloaddition process with the diene.
This type of annulation is specifically described for conjugated 1,3-dienes, which can readily participate as the 4π partner in the reaction. The compound this compound, however, is a non-conjugated diene, with its double bonds separated by two methylene (B1212753) groups. This structural feature means it does not possess the requisite conjugated π-system to directly act as a 4π component in a conventional Diels-Alder type or related gold-catalyzed [4+2] cycloaddition. While gold catalysts are known to facilitate the isomerization of certain unsaturated systems, such as alkynes or allenes into conjugated dienes, the application of this strategy to isomerize an isolated diene like this compound into its conjugated 1,3-isomer in situ for a subsequent cycloaddition is not well-documented in the literature. Consequently, the direct participation of this compound in this specific Gold(I)-catalyzed [4+2] cycloaddition with allenamides has not been reported.
Diastereoselective and Enantioselective Cycloaddition Pathways
The development of diastereoselective and enantioselective variants of the Gold(I)-catalyzed [4+2] cycloaddition has been a significant area of research. High levels of stereocontrol are often achieved through the use of chiral ligands on the gold(I) catalyst. For instance, chiral gold complexes featuring a triazole unit within a rigid, axially chiral frame have been shown to promote [4+2] cycloadditions between allenamides and various conjugated dienes with excellent enantioselectivity and complete regio- and diastereoselectivity. These stereochemical outcomes are intrinsically linked to the concerted or highly ordered stepwise transition state of the cycloaddition mechanism that requires a conjugated diene partner.
Given that this compound is not a suitable substrate for the foundational [4+2] cycloaddition reaction as outlined above, there are no corresponding reports detailing its diastereoselective or enantioselective pathways in this context. The principles of achieving stereocontrol in these reactions are thus discussed in the context of suitable conjugated dienes.
Other Addition Reactions and Transformations
Electrophilic Addition to Diene Systems
Electrophilic addition is a fundamental reaction of alkenes. In conjugated dienes, this reaction can proceed via 1,2- or 1,4-addition pathways due to the formation of a resonance-stabilized allylic carbocation intermediate. However, in a non-conjugated diene such as this compound, the double bonds are electronically isolated and are expected to react independently, in a manner similar to simple alkenes.
When one equivalent of an electrophile like hydrogen bromide (HBr) is added to this compound, the reaction would proceed by protonation of one of the two double bonds. Following Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation.
Protonation of the C1=C2 double bond can form a secondary carbocation at C2.
Protonation of the C4=C5 double bond can form secondary carbocations at either C4 or C5.
The subsequent attack by the bromide nucleophile would lead to the corresponding bromoalkene. Given the independent nature of the double bonds, the characteristic 1,4-conjugate addition product is not expected. Instead, a mixture of regioisomeric products from addition across each double bond would be formed. This is analogous to the electrophilic addition to 1,4-pentadiene, which yields the product of addition to each double bond independently.
| Reactant | Double Bond Attacked | Intermediate Carbocation | Final Product |
|---|---|---|---|
| This compound | C1=C2 | 2-undecen-2-yl cation | 2-Bromo-4-undecene |
| C4=C5 | 4-undecen-5-yl cation / 5-undecen-4-yl cation | 5-Bromo-1-undecene / 4-Bromo-1-undecene |
Hydride Capture of π-Allylpalladium Complexes
Palladium complexes are known to react with olefins to form π-allylpalladium complexes, which are versatile intermediates in organic synthesis. A non-conjugated diene like this compound can react with a palladium(II) source, such as bis(benzonitrile)palladium(II) chloride, to form a π-allylpalladium complex. This typically involves the abstraction of an allylic hydrogen atom, for instance from C3 or C6 of this compound, with coordination of the resulting allyl system to the palladium center.
Once formed, these π-allylpalladium complexes can undergo various subsequent reactions. One such transformation is the reaction with a hydride source, which can be considered a hydride capture. For example, the reduction of π-allylpalladium complexes using hydride reagents like lithium aluminum hydride has been documented. This process would involve the nucleophilic attack of a hydride ion on the allyl system, leading to the regeneration of an olefin and a reduced palladium species. This reaction effectively quenches the intermediate complex. While β-hydride elimination is a more commonly discussed pathway, the reverse process of hydride capture represents a viable, albeit less synthetically exploited, fate for such intermediates.
Polymerization Mechanisms
The double bonds in this compound serve as functional groups that can participate in polymerization reactions. Alkenes and dienes can be polymerized through several mechanisms, most commonly via chain-growth polymerization. This can proceed through free-radical, anionic, or cationic intermediates.
In a typical free-radical polymerization, an initiator (e.g., a peroxide) generates a radical that adds to one of the double bonds of a this compound monomer. This creates a new, larger radical which can then propagate by adding to another monomer unit in a chain reaction. Since this compound has two double bonds, it has the potential to undergo cross-linking, where different polymer chains become linked through the second double bond, potentially forming a three-dimensional network.
While specific, detailed studies on the polymerization of this compound are not as widely reported as for its isomers like 1,10-undecadiene (B77067) (used in ADMET polymerization), the fundamental principles of alkene polymerization are directly applicable.
Pyrolytic Degradation Mechanisms
The pyrolytic degradation of hydrocarbons involves the cleavage of chemical bonds at high temperatures, typically proceeding through free-radical mechanisms. For an unsaturated molecule like this compound, the degradation process is initiated by the homolytic cleavage of the weakest bonds. The C-C bonds at the allylic positions (C3-C4 and C5-C6) are weaker than typical alkane C-C bonds and are likely sites for initial fragmentation.
The general mechanism for polyolefin pyrolysis provides a relevant model and involves several key steps:
Initiation: Random or end-chain scission creates initial radical species. For this compound, this would likely be cleavage at an allylic C-C bond or a C-H bond to form a resonance-stabilized allylic radical.
Hydrogen Abstraction: A radical can abstract a hydrogen atom from another molecule to form a more stable molecule and a new radical.
β-Scission: A larger radical can cleave at the carbon atom beta to the radical center, resulting in the formation of a smaller alkene and a new, smaller radical. This is a key chain-propagation step that leads to the breakdown of the molecule into smaller, volatile fragments.
Termination: Two radicals can combine (recombination) or transfer a hydrogen atom (disproportionation) to form stable, non-radical products.
The pyrolysis of this compound would be expected to produce a complex mixture of smaller alkanes and alkenes. Notably, this compound itself has been identified as a minor (1%) product in the pyrolytic degradation of polypropylene (B1209903), indicating its stability relative to other possible fragments under certain pyrolysis conditions.
| Product Type | Examples | Formation Pathway |
|---|---|---|
| Alkenes | Propene, 1-Butene, 1-Heptene | β-Scission of larger radical intermediates |
| Dienes | 1,3-Butadiene (B125203), Propadiene | Multiple fragmentation events |
| Alkanes | Methane, Ethane, Propane | Hydrogen abstraction and termination steps |
Formation of this compound from Polymeric Materials (e.g., Polypropylene)
The thermal degradation of polypropylene (PP) under inert atmospheres is a known route for the formation of a variety of hydrocarbon compounds, including the specific diene, this compound. During non-catalytic pyrolysis, the polypropylene polymer chain undergoes a series of complex reactions, primarily driven by heat. The fundamental mechanisms involved are dehydrogenation and fragmentation of the polymer backbone.
In a specific study involving the pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) of prescription medicine bottles, which are primarily composed of polypropylene, this compound was identified as a minor product. The pyrolysis was conducted at a temperature of 600°C. The resulting pyrolysate contained a mixture of unsaturated compounds, with this compound accounting for 1% of the total area recorded from the GC/MS analysis. This formation is consistent with the general decomposition pattern of polypropylene, which involves random scission of the C-C backbone, leading to the generation of a wide range of smaller olefinic and di-olefinic molecules. The thermal energy supplied during pyrolysis provides the activation energy necessary to break the strong C-C and C-H bonds within the polymer structure, initiating a cascade of radical chain reactions that ultimately yield stable, smaller molecules like this compound.
The general process of polypropylene thermal degradation occurs in a temperature range of approximately 345°C to 493°C and is an endothermic process. The specific yield of this compound is influenced by various factors, including the pyrolysis temperature, the presence of catalysts, and the specific composition of the polypropylene waste material, which may contain additives and fillers. For instance, while non-catalytic pyrolysis of PP yields a mixture of alkenes and dienes, catalytic pyrolysis using certain zeolites tends to favor the formation of aromatic compounds instead.
Table 1: Formation of this compound from Polypropylene Pyrolysis
| Feedstock | Pyrolysis Conditions | Catalyst | Key Findings | Product Yield of this compound | Reference |
|---|---|---|---|---|---|
| Polypropylene (from Prescription Medicine Bottles) | 600°C | None (Non-catalytic) | Formation of various alkenes and dienes through dehydrogenation and fragmentation. | 1% of total GC/MS area | |
| Polypropylene Waste Plastic | Thermal Degradation | None (Non-catalytic) | Produced a liquid fuel containing a mixture of hydrocarbons. | 4.53% peak area in GC-MS analysis |
Degradation of Bio-derived Feedstocks (e.g., Vegetable Oil Waste)
The formation of this compound has also been observed during the thermal and catalytic degradation of bio-derived feedstocks, such as vegetable oil waste. Vegetable oils are primarily composed of triglycerides of fatty acids, which, upon pyrolysis, break down into a complex mixture of hydrocarbons and oxygenated compounds.
One study investigated the pyrolysis of oleic acid, a common fatty acid in vegetable oils, and an industrial vegetable oil residue. Using a micro-pyrolysis system coupled with GC/MS, this compound was identified among the volatile products. The reactions were carried out at 550°C, both with and without the presence of a CuNiAl mixed oxide catalyst. The catalyst was shown to increase the cracking of oleic acid and reduce the formation of oxygenated compounds, favoring the production of hydrocarbons. The formation of this compound in this context is a result of the cleavage and subsequent rearrangement of the long hydrocarbon chains of the fatty acids present in the vegetable oil.
The general mechanism of vegetable oil pyrolysis involves the initial breakdown of triglycerides into fatty acids, glycerol, and other smaller molecules. These fatty acids then undergo further decomposition through processes like decarboxylation, decarbonylation, and cracking to produce a variety of alkanes, alkenes, and alkadienes. The presence of double bonds in unsaturated fatty acids, such as linoleic acid, can influence the distribution and structure of the resulting diene products.
Beyond thermochemical routes, biological pathways for this compound formation exist. Research has shown that the bacterium Pseudomonas fluorescens can synthesize this compound. This synthesis is mediated by the enzyme UndA, which acts on fatty acid substrates. While the primary product of UndA is typically 1-undecene (B165158), it has been demonstrated that overexpression of the undA gene can lead to the additional, albeit weak, synthesis of this compound. This suggests that the enzyme can bind to alternative substrates, such as dodec-4-enoic acid, leading to the formation of this specific diene.
Table 2: Formation of this compound from Bio-derived Feedstocks
| Feedstock | Process | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Oleic Acid and Industrial Vegetable Oil Residue | Pyrolysis | 550°C, with and without CuNiAl catalyst | This compound was identified as a pyrolysis product. The catalyst promoted hydrocarbon formation. | |
| Dodec-4-enoic acid (substrate) | Biosynthesis by Pseudomonas fluorescens | Overexpression of the undA gene | The enzyme UndA, when overexpressed, can synthesize this compound. |
Advanced Stereochemical Control in 1,4 Undecadiene Synthesis
Diastereoselective Synthesis Approaches
Diastereoselective methods are fundamental in constructing specific isomers of 1,4-undecadiene, primarily by controlling the geometry of the newly formed double bond.
Syn Addition of Alkylcopper Complexes to Acetylenes
The syn-addition of organocopper reagents to acetylenes is a powerful and highly stereoselective method for the synthesis of disubstituted alkenes. This approach has been successfully applied to the synthesis of (E)-5-Ethyl-1,4-undecadiene. The reaction involves the addition of an ethylcopper complex to 1-octyne (B150090), which proceeds through a concerted syn-addition mechanism. This ensures that the ethyl group and the vinylcopper intermediate are on the same side of the newly formed double bond. Subsequent reaction of the intermediate furnishes the (E)-alkene with very high stereochemical purity. A notable example is the preparation of (E)-5-Ethyl-1,4-Undecadiene from 1-octyne, which demonstrates the efficiency of this method.
| Reactant | Reagent | Product | Stereoselectivity |
| 1-Octyne | Ethylcopper Complex | (E)-5-Ethyl-1,4-undecadiene | High (predominantly E) |
Stereospecific Replacement of Silicon by Hydrogen in Coupled Products
Vinylsilanes are versatile intermediates in organic synthesis due to the ability of the silyl (B83357) group to be stereospecifically replaced by other functionalities, including hydrogen (protodesilylation). This strategy allows for the creation of specific alkene geometries. In the context of 1,4-diene synthesis, a vinylsilane can be formed via methods like hydrosilylation of an alkyne. The geometry of the vinylsilane is then locked, and a subsequent stereospecific protodesilylation, often with retention of configuration, yields the desired alkene isomer. For instance, copper-catalyzed stereoconvergent 1,4-protosilylation of E/Z conjugated diene mixtures can produce allylic silanes with an exclusive Z configuration. The silyl group in these products can then be replaced, preserving the stereochemistry. This method provides a useful route for generating vinyl anion equivalents and synthesizing 1,4-dienes. The development of silicon-stereogenic silylboranes, which can be generated with perfect enantiospecificity, further expands the utility of this approach for creating chiral silicon centers that can guide subsequent transformations.
Enantioselective Catalytic Transformations
The synthesis of chiral, enantioenriched 1,4-dienes requires the use of asymmetric catalysis, where a chiral catalyst transfers its stereochemical information to the product.
Chiral Catalyst Design for Asymmetric Processes
Significant progress has been made in designing chiral catalysts for the enantioselective synthesis of 1,4-dienes. These catalysts typically consist of a transition metal center (e.g., Nickel, Rhodium, Platinum) and a chiral ligand.
Chiral NHC-Nickel Catalysts : N-Heterocyclic carbene (NHC) ligands have proven effective in nickel-catalyzed reactions. A structurally flexible, C2-symmetric chiral NHC-Ni catalyst has been developed for the enantioselective cross-hydroalkenylation of cyclic 1,3-dienes with terminal olefins. This design is crucial for achieving high enantioselectivity across a broad range of substrates.
Chiral Diene-Rhodium Catalysts : Chiral dienes themselves can act as ligands for transition metals. Rhodium complexes with chiral diene ligands, such as (R,R)-Ph-bod*, are highly effective in asymmetric 1,4-addition reactions of arylboronic acids to acceptors like arylmethylene cyanoacetates, producing products with up to 99% enantiomeric excess (ee).
Chiral Diphosphine-Nickel Catalysts : Aromatic spiroketal-based chiral diphosphine (SKP) ligands are another class of effective ligands. When used in nickel-catalyzed 1,4-hydroamination of 1,3-dienes, they can generate α-substituted chiral allylamines with excellent regio- and enantioselectivity (up to 99% ee).
Substrate Scope and Stereocontrol in Enantioselective Cycloadditions
The effectiveness of an asymmetric catalytic system is also measured by its substrate scope and the degree of stereocontrol it exerts.
Enantioselective cycloaddition reactions offer a powerful method for constructing complex chiral molecules. A Rh(I)-catalyzed intramolecular Type II cyclization of alkynes with cyclobutanones provides rapid access to functionalized [3.3.1] bridged bicycles containing an all-carbon quaternary stereocenter with excellent enantioselectivity. This method tolerates a variety of aliphatic and benzyl-substituted cyclobutanones, with bulky substituents often leading to higher enantioselectivity.
In platinum-catalyzed enantioselective diboration of 1,3-dienes, both cyclic and acyclic substrates that can adopt an s-cis conformation are suitable. This reaction provides access to chiral 2-buten-1,4-diols with high levels of asymmetric induction after an oxidation step. The substrate scope includes dienes with aryl or alkyl substitutions at the terminus.
| Catalytic System | Reaction Type | Substrate Example | Product Type | Enantioselectivity (ee) |
| Chiral [NHC-Ni(allyl)]BArF | Cross-hydroalkenylation | Cyclic 1,3-diene & Terminal olefin | Chiral 1,4-diene | High |
| Rhodium/(R,R)-Ph-bod* | 1,4-Addition | (E)-methyl 2-cyano-3-arylpropenoate | Methyl 3,3-diaryl-2-cyanopropanoate | Up to 99% |
| Ni/SKP | 1,4-Hydroamination | 1,3-Diene & Hydroxylamine | Chiral allylamine | Up to 99% |
| Pt/Chiral Phosphine (B1218219) | Diboration/Oxidation | Acyclic 1,3-diene | Chiral 2-buten-1,4-diol | High |
| Rh(I)/DTBM-segphos | Intramolecular Cycloaddition | Alkyne-tethered cyclobutanone (B123998) | Bridged Bicyclic Ketone | Excellent (up to 99:1 er) |
Configurational Control in Alkene Formation (>99.9% Stereoselectivity)
Achieving virtually complete stereoselectivity is a significant challenge in organic synthesis. The syn-addition of organocopper reagents to alkynes stands out as a method capable of producing alkenes with exceptionally high configurational purity. The reaction to form (E)-5-Ethyl-1,4-undecadiene via the addition of an ethylcopper complex to 1-octyne is a prime example of such control. The mechanism inherently leads to the clean formation of the E-isomer. Careful execution of these reactions can lead to stereoselectivities exceeding 99.9%, effectively yielding a single isomer. This level of control is critical in syntheses where the biological activity or physical properties of the target molecule are highly dependent on the specific geometry of a double bond. Iron-catalyzed hydrovinylation of 1,3-dienes has also been shown to be highly stereoselective, affording exclusively (Z)-isomers with no evidence of alkene isomerization. Similarly, some transition-metal-catalyzed reactions are noted for their ability to proceed with extremely high stereoselectivity, providing a single, predictable isomer.
Stereochemical Outcomes of Oxidative Addition and Nucleophilic Attack in Palladium Systems
Oxidative Addition:
The catalytic cycle typically begins with the coordination of the palladium(0) catalyst to the alkene of the allylic system. This is followed by the oxidative addition step, where the palladium inserts into the carbon-leaving group bond. This step generally proceeds with inversion of configuration at the allylic carbon center, forming a η³-π-allylpalladium(II) intermediate. This inversion has been established through numerous studies and is a critical first step in determining the final product's stereochemistry. For a substrate like an allylic acetate, the Pd(0) attacks the C-O σ*-orbital, leading to the expulsion of the leaving group from the face opposite to the metal coordination.
Nucleophilic Attack:
Once the π-allylpalladium(II) complex is formed, the nucleophile attacks. The stereochemical outcome of this step is highly dependent on the nature of the nucleophile, often categorized as "soft" (stabilized) or "hard" (unstabilized).
In the context of 1,4-dienes, palladium-catalyzed allylic C-H alkylation represents a more atom-economical approach. In these reactions, a π-allylpalladium intermediate is generated via C-H activation. The regio- and stereoselectivity of the subsequent nucleophilic attack are profoundly influenced by the geometry and coordination pattern of the nucleophile.
Detailed research, including computational studies, has elucidated the factors governing selectivity in the allylic C-H alkylation of 1,4-dienes with various nucleophiles. For instance, the reaction with azlactones, catalyzed by a chiral phosphoramidite-palladium complex, yields α,α-disubstituted α-amino acid precursors with excellent stereocontrol. The choice of chiral ligand is paramount in asymmetric catalysis, creating a chiral environment around the metal center that can differentiate between the prochiral faces of the nucleophile or the termini of the π-allyl intermediate.
The following tables summarize research findings on the stereochemical outcomes in palladium-catalyzed reactions involving 1,4-diene systems.
Table 1: General Stereochemical Pathways in Palladium-Catalyzed Allylic Alkylation
| Step | Mechanism | Stereochemical Outcome | Overall Result (from Starting Material) | Nucleophile Type |
| Oxidative Addition | Pd(0) adds to allylic substrate | Inversion | - | All |
| Nucleophilic Attack | Direct attack on allyl carbon | Inversion | Net Retention | "Soft" (e.g., malonates) |
| Nucleophilic Attack | Attack on Pd followed by reductive elimination | Retention | Net Inversion | "Hard" (e.g., organozincs) |
This table is based on established principles of the Tsuji-Trost reaction.
Table 2: Research Findings on Stereoselective Allylic C-H Alkylation of 1,4-Dienes with Azlactones
| Substrate (1,4-Diene) | Nucleophile (Azlactone) | Catalyst System | Regioselectivity | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Product Z/E Ratio |
| 1,4-Pentadiene | 2-Phenyl-4-methyl-azlactone | Pd(dba)₂ / Chiral Phosphoramidite | C5-branched | >20:1 | 95% | >20:1 (Z) |
| 1-Phenyl-1,4-pentadiene | 2,4-Diphenyl-azlactone | Pd(dba)₂ / Chiral Phosphoramidite | C5-branched | >20:1 | 96% | >20:1 (Z) |
| 1-Cyclohexyl-1,4-pentadiene | 2-Phenyl-4-isopropyl-azlactone | Pd(dba)₂ / Chiral Phosphoramidite | C5-branched | >20:1 | 94% | >20:1 (Z) |
Data synthesized from findings on palladium-catalyzed asymmetric allylic C–H alkylation of 1,4-dienes. The results show a high degree of control, favoring the thermodynamically less stable Z-isomer with excellent regio-, diastereo-, and enantioselectivity.
Catalytic Systems in 1,4 Undecadiene Organic Chemistry
Palladium Catalysis
Palladium catalysts are instrumental in a variety of organic transformations. Their role in the chemistry of 1,4-undecadiene is characterized by specific mechanistic pathways and the profound influence of ligands on the reaction's efficiency and outcome.
Detailed Mechanisms of Oxidative Addition and Reductive Elimination
The catalytic cycle of palladium-mediated reactions involving dienes like this compound fundamentally relies on the sequential processes of oxidative addition and reductive elimination. The cycle typically begins with a low-valent palladium(0) complex.
Oxidative Addition: In this initial step, the palladium(0) center inserts into a carbon-halogen or carbon-pseudohalogen bond of a co-reactant, such as an aryl or vinyl halide. This process increases the oxidation state of palladium from 0 to +2 and its coordination number by two. The reactivity in this step is influenced by the electron density at the metal center; more electron-rich metals tend to undergo oxidative addition more readily. For the reaction to proceed, the palladium complex often needs to be coordinatively unsaturated, meaning it has available sites for the incoming substrate to bind.
Reductive Elimination: This is the product-forming step and the reverse of oxidative addition. Two ligands from the palladium(II) complex couple and are expelled, forming a new carbon-carbon or carbon-heteroatom bond. This process reduces the palladium's oxidation state back to 0, regenerating the active catalyst and allowing the cycle to continue. Reductive elimination is generally favored in complexes where the metal is in a higher oxidation state and is electron-poor. The geometry of the complex is also crucial, with the two groups that are to be eliminated typically needing to be in a cis orientation to one another.
Ligand Effects on Reactivity and Selectivity (e.g., Pd(PØ3)4)
The ligands attached to the palladium center play a pivotal role in modulating its reactivity and selectivity. The choice of ligand can influence the electron density of the palladium atom, the steric environment around it, and the stability of various intermediates in the catalytic cycle.
One of the most common and well-studied palladium catalysts is tetrakis(triphenylphosphine)palladium(0), abbreviated as Pd(PPh₃)₄. The triphenylphosphine (B44618) (PPh₃) ligands are crucial for stabilizing the palladium(0) state. However, for the catalytic cycle to initiate, one or more of these ligands must dissociate to create a coordinatively unsaturated species that can undergo oxidative addition.
The steric and electronic properties of phosphine (B1218219) ligands significantly impact the reaction. For instance:
Steric Hindrance: Bulky ligands can favor the formation of less sterically hindered products. The "bite angle" of bidentate phosphine ligands can influence the rate of reductive elimination, with larger bite angles often promoting this step.
Electronic Effects: Electron-donating ligands increase the electron density on the palladium, which can accelerate the oxidative addition step. Conversely, electron-withdrawing ligands can facilitate reductive elimination.
In the context of reactions involving dienes, the nature of the phosphine ligand can determine the course of the reaction. For example, in the reaction of 2-vinyl-2,3-dihydrobenzofurans, palladium complexes with triphenylphosphine ligands were effective, while for a similar reaction with 2-vinylchroman, a palladium complex with the more electron-donating triethylphosphine (B1216732) (PEt₃) ligand was necessary. The choice between different phosphine ligands, such as monodentate versus bisphosphine ligands, can also have minor to significant effects on the yield of the desired product.
| Catalyst System | Ligand | Key Observation | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | Effective for nucleophilic attack on 2-vinyl-2,3-dihydrobenzofuran. | |
| PdCl₂(PEt₃)₂ | Triethylphosphine | Effective for nucleophilic attack on 2-vinylchroman, where Pd(PPh₃)₄ was ineffective. | |
| Pd₂(dba)₃ / DPEphos | Bisphosphine | Minor effect on the yield of endocyclic allenes in SN2'-cyclization. | |
| Pd₂(dba)₃ / dppf | Bisphosphine | Minor effect on the yield of endocyclic allenes in SN2'-cyclization. |
Reactivity Enhancement with Coordinatively Unsaturated Palladium
A key principle in palladium catalysis is that the active catalytic species is often a coordinatively unsaturated complex. A 14-electron palladium(0) species is typically the reactive intermediate that undergoes oxidative addition. These unsaturated species are generated in situ from more stable, coordinatively saturated precursors like Pd(PPh₃)₄ or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) through ligand dissociation.
Studies have shown that four-coordinated palladium oxidative addition complexes are more likely to first dissociate a ligand before reacting with a nucleophile, rather than undergoing a direct associative reaction. This underscores the importance of creating vacant coordination sites on the palladium center to facilitate key steps in the catalytic cycle.
Ruthenium Catalysis
Ruthenium-based catalysts have become indispensable tools in organic synthesis, particularly for olefin metathesis reactions. Their application to dienes like this compound allows for the formation of new carbon-carbon double bonds with high efficiency and selectivity.
Activity of Ruthenium Benzylidenes in Olefin Metathesis
Ruthenium benzylidene complexes, often referred to as Grubbs-type catalysts, are highly effective for olefin metathesis. The general mechanism, known as the Chauvin mechanism, involves the reaction of the ruthenium alkylidene (or benzylidene) with an olefin to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and regenerate a ruthenium alkylidene, which continues the catalytic cycle.
The first-generation Grubbs catalyst, RuCl₂(PCy₃)₂(CHPh), demonstrated significant functional group tolerance. The development of second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand in place of one of the phosphine ligands, led to a dramatic increase in catalytic activity and thermal stability. These catalysts are capable of promoting ring-closing metathesis (RCM) to form di-, tri-, and even tetra-substituted cycloolefins.
The activity of these catalysts is influenced by the rate of initiation, which involves the dissociation of a ligand (typically a phosphine) to generate a more active 14-electron species. The stability of the propagating ruthenium species is also critical for achieving high turnover numbers.
Nickel Catalysis
Nickel-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. These catalysts are particularly effective in cycloaddition reactions involving unsaturated substrates like dienes. The versatility of nickel catalysis stems from the accessibility of multiple oxidation states (e.g., Ni(0), Ni(II)) and the ability to tune the catalyst's reactivity and selectivity through the choice of ligands.
Nickel(0) complexes are potent catalysts for cycloaddition reactions, including the [4+2] cycloaddition of a diene with an alkene or alkyne. These reactions are valuable for synthesizing six-membered rings, a common structural motif in organic chemistry. The mechanism is believed to proceed through the formation of a nickelacyclopentene or related metallacycle intermediate.
The choice of ligand is critical for the success of these transformations. Ligands such as N-heterocyclic carbenes (NHCs) and various phosphines are used to stabilize the low-valent nickel center and modulate its electronic and steric properties. For instance, in the context of hydrosilylation of 1,3-dienes, Ni(II) precatalysts like bis(acetylacetonato)nickel(II) can be reduced in situ to form the active Ni(0) species. While not specifically involving this compound, Ni(0)-catalyzed intramolecular [4+2] cycloadditions between a diene and an unactivated allene (B1206475) have been reported, demonstrating the power of these systems to construct fused-ring systems. The use of sterically hindered and electron-rich ligands can enhance catalyst reactivity and efficiency, sometimes overcoming the need for harsh reaction conditions like high temperatures or pressures.
| Reaction Type | Catalyst System Example | Substrates | Product Type | Ref. |
| [4+2] Cycloaddition | Ni(0) with phosphine/NHC ligands | Diene + Alkyne | Bicyclic Compound | |
| [4+2] Cycloaddition | Ni(0)/Xantphos | Diyne + Nitrile | Pyridine | |
| Hydrosilylation | Ni(acac)₂ / NaBHEt₃ | 1,3-Diene + Silane | Allylic Silane |
Gold(I) Catalysis
Homogeneous gold catalysis has become a powerful tool for the synthesis of complex organic molecules, primarily through the activation of carbon-carbon multiple bonds. Gold(I) complexes, in particular, function as soft, carbophilic Lewis acids, or π-acids, that selectively coordinate to and activate alkynes, allenes, and alkenes toward nucleophilic attack. This reactivity has been harnessed in a wide array of transformations, including cycloadditions and hydroaminations.
The fundamental principle behind gold(I) catalysis is the π-activation of unsaturated C-C bonds. Gold(I) forms stable, typically two-coordinate, π-complexes with substrates like dienes. This coordination polarizes the C-C bond, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. For instance, in the gold(I)-catalyzed hydroamination of 1,3-dienes, the catalyst activates the diene system, allowing for the addition of carbamates or sulfonamides to form allylic amines. The mechanism involves the formation of a gold(I)-diene complex, subsequent nucleophilic attack, and protonolysis to release the product and regenerate the active catalyst. This strategy avoids the need for harsh conditions and is notable for its high efficiency.
Achieving high enantioselectivity in gold(I)-catalyzed reactions presents a significant challenge. The typical linear, two-coordinate geometry of Au(I) complexes places the chiral ancillary ligand far from the site of bond formation, which limits the effective transfer of stereochemical information. Despite this, several strategies have emerged to overcome this limitation.
One successful approach involves the development of new chiral ligands, such as C3-symmetric phosphites and ortho-arylphosphoramidites, which have been used in enantioselective intramolecular [4+2] cycloadditions of allene-dienes. Another strategy uses bidentate phosphine ligands that create a more defined chiral pocket around the metal center. For example, a catalyst derived from (S)-3,5-xylyl-PHANEPHOS(AuCl)₂ has been successfully applied to the first enantioselective Cope rearrangement of achiral 1,5-dienes. These advances demonstrate that careful ligand design can effectively surmount the geometric challenges inherent to gold(I) and enable highly stereoselective transformations.
π-Activation Strategies in Carbophilic Gold Systems
Copper Catalysis (e.g., Bis(acetylacetonato)copper, Organocuprates)
Copper catalysis offers a cost-effective and versatile platform for a variety of organic transformations. Both copper(I) and copper(II) salts are employed to catalyze reactions such as cross-coupling, addition to unsaturated systems, and oxidation. In the context of diene chemistry, copper catalysts are particularly known for facilitating conjugate additions and related C-C bond-forming reactions.
Organocuprates, often referred to as Gilman reagents (R₂CuLi), are especially important. These reagents are "soft" nucleophiles that exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, in contrast to "hard" nucleophiles like Grignard or organolithium reagents which typically perform 1,2-addition to the carbonyl carbon. While this compound is a non-conjugated "skipped" diene, copper catalysis can still be employed in other types of reactions. For example, a simple copper(I)/N-heterocyclic carbene complex can catalyze the C-C coupling of internal alkynes and allylic chlorides to selectively form 1,4-dienes.
Bis(acetylacetonato)copper(II) (Cu(acac)₂) is a stable, versatile precatalyst. It can catalyze the cross-coupling reaction between an alkenyldicyclohexylborane and 3-bromo-1-propene to produce an (E)-1,4-diene with high stereoselectivity. Cu(acac)₂ has also been used in the oxidation of hydrazones. Furthermore, copper catalysts, sometimes in synergy with other metals like palladium, are used for the difunctionalization of 1,3-dienes, enabling the stereodivergent construction of complex molecules. Enantioselective copper-catalyzed reactions, such as the 1,4-protoboration of 1,3-dienes, provide access to valuable chiral allylic boronate reagents.
| Catalyst / Reagent | Reaction Type | Substrate Example(s) | Product Type | Ref. |
| Organocuprate (Gilman Reagent) | Conjugate Addition | α,β-Unsaturated Ketone | β-Substituted Ketone | |
| Bis(acetylacetonato)copper(II) | Cross-Coupling | Alkenylborane + Allyl Bromide | (E)-1,4-Diene | |
| Copper(I)/NHC Complex | C-C Coupling | Internal Alkyne + Allylic Chloride | 1,4-Diene | |
| Copper(I) Salt / Chiral Ligand | Enantioselective 1,4-Protoboration | 1,3-Diene + B₂Pin₂ | Chiral Allylic Boronate |
Zirconium Catalysis in Hydro-/Carboalumination Reactions
Zirconium-based catalytic systems have become powerful tools in organic synthesis for the functionalization of unsaturated carbon-carbon bonds. Specifically, in the context of non-conjugated dienes such as this compound, zirconium-catalyzed carboalumination, and to a lesser extent hydroalumination, offer pathways for selective C-C or C-H bond additions. The most significant of these is the Zirconium-catalyzed Asymmetric Carboalumination (ZACA) reaction, a method developed by Ei-ichi Negishi and his collaborators. This reaction facilitates the enantioselective addition of an organoaluminum reagent across one of the double bonds of a prochiral alkene or diene.
Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) of 1,4-Dienes
The ZACA reaction represents a landmark achievement in asymmetric C-C bond formation. For a substrate like this compound, the reaction allows for the introduction of an alkyl group, typically methyl or ethyl, with simultaneous creation of a new stereocenter. The reaction exhibits high regioselectivity, preferentially occurring at the sterically less hindered terminal double bond.
The archetypal catalyst system for this transformation consists of a chiral zirconocene (B1252598) dichloride and an alkylalane. A frequently used catalyst is (-)-bis[(1-neomenthyl)indenyl]zirconium dichloride, often referred to as (-)-(NMI)₂ZrCl₂. This catalyst, when used with an organoaluminum reagent like trimethylaluminum (B3029685) (AlMe₃) or triethylaluminum (B1256330) (AlEt₃), promotes the carboalumination of 1,4-dienes. The reaction is typically conducted in chlorinated solvents such as dichloromethane, which have been found to suppress side reactions and favor the desired acyclic carboalumination pathway.
The mechanism is believed to involve a "superacidic" bimetallic species generated from the interaction between the zirconocene and the alkylalane, a concept Negishi termed the "two-is-better-than-one" principle. This active species facilitates the delivery of an alkyl group and the metal to the terminal alkene moiety. The reaction of this compound with triethylaluminum, for instance, would yield a new chiral organoalane intermediate. Subsequent oxidation of this intermediate with oxygen provides the corresponding chiral alcohol with high enantiomeric excess (ee). Research by Negishi's group on various 1,4-dienes has demonstrated the reliability of this method, consistently producing chiral alcohols with predictable stereochemistry based on the catalyst's chirality.
The results of ZACA reactions on representative 1,4-dienes are summarized below, illustrating the typical yields and enantioselectivities achieved.
Table 1: Representative Results for the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) of 1,4-Dienes Data is based on findings from studies on analogous 1,4-dienes and terminal alkenes.
Zirconium-Catalyzed Hydroalumination
While carboalumination has been more extensively developed for asymmetric synthesis with dienes, zirconium-catalyzed hydroalumination is also a relevant transformation. These reactions typically involve the addition of an aluminum-hydride bond across a C=C double bond. The combination of zirconocene dichloride (Cp₂ZrCl₂) and an aluminum hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), can generate a mixed Zr/Al metal hydride species capable of reducing C=O bonds or adding across C=C bonds. While the primary application of this system has been explored for the selective deprotection of acetylated compounds, the underlying principle of forming a zirconium-hydride for addition reactions is pertinent. In the context of this compound, such a reaction would be expected to yield an organoaluminum compound resulting from the addition of H and Al moieties across a double bond, which can then be further functionalized.
Advanced Spectroscopic and Chromatographic Characterization in 1,4 Undecadiene Research
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry stands as a cornerstone technique for the analysis of 1,4-undecadiene due to its high sensitivity and ability to separate and identify volatile compounds. This powerful combination allows for both the qualitative and quantitative assessment of this compound in diverse matrices.
Identification and Quantification of Reaction Products and Byproducts
In the realm of chemical synthesis and industrial processes, GC-MS is indispensable for monitoring reactions that produce or involve this compound. It enables the precise identification and quantification of not only the target compound but also any isomers, byproducts, and unreacted starting materials. This level of detail is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. For instance, in the co-pyrolysis of groundnut shells and various plastics like low-density polyethylene (B3416737) (LDPE) and high-density polyethylene (HDPE), GC-MS analysis of the resulting pyrolytic oil identified this compound as one of the many hydrocarbon products.
Analysis of Microbial Volatile Organic Compounds (mVOCs)
Certain microorganisms naturally produce this compound as part of their metabolic processes. GC-MS, often coupled with solid-phase microextraction (SPME) for sample pre-concentration, is the primary tool for detecting and identifying this compound in the volatile profiles of bacteria and fungi.
Research has shown that various Pseudomonas species are capable of producing this compound. For example, studies on Pseudomonas tolaasii identified this compound among the volatile organic compounds (VOCs) it releases. Similarly, Pseudomonas protegens strain CLP-6, particularly under acidic conditions (pH 5.5), was found to produce this compound, along with other VOCs. The analysis of headspace volatiles from Pseudomonas aeruginosa has also revealed the presence of (E)-1,4-undecadiene, suggesting it could serve as a potential biomarker for this species. Furthermore, research on Pseudomonas fluorescens MFE01 has indicated that while it primarily emits 1-undecene (B165158), the potential for this compound synthesis exists.
The table below summarizes the findings from various studies that have identified this compound as a microbial volatile organic compound using GC-MS.
| Microorganism | Technique | Other Detected Compounds | Reference |
| Pseudomonas tolaasii | SPME-GC-MS | Methanethiol, Dimethyl disulfide, p-cymene, 1-undecene, 2-undecanone, 4,7-dimethylundecane | |
| Pseudomonas protegens CLP-6 | SPME-GC-MS | 1-undecene, 1-decene, Methyl thiocyanate, Methyl disulfide, 2-ethylhexanol, 1,3-benzothiazole, 2,5-dimethylpyrazine, S-methyl thioacetate | |
| Pseudomonas aeruginosa | HS-SPME/GC-MS | Indole, Ethanol | |
| Pseudomonas fluorescens MFE01 | HS-SPME/GC-MS | 1-undecene | |
| Staphylococcus aureus | GC-MS | Acetaldehyde, 3-methylbutanal, Isovaleric acid, Acetoin, 2-nonanone, 2-butene, 1,10-undecadiene (B77067), 2-methyl-1-propanol, 2-butanol, Ethyl formate, Methyl 2-methylbutyrate, Dimethylsulfide, 3-methylpyrrole |
Pyrolysis Product Analysis and Detection
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can generate a complex mixture of volatile compounds. GC-MS is a critical analytical tool for characterizing the products of pyrolysis, including those from plastic waste and biomass.
Studies on the pyrolysis of various plastic wastes have identified this compound as a constituent of the resulting pyrolysate. For instance, the non-catalytic pyrolysis of industrial plastic waste (identified as resembling polyethylene) at 600°C yielded this compound among other diene compounds. Similarly, the co-pyrolysis of groundnut shells with plastics like LDPE and HDPE has been shown to produce this compound. These findings highlight the role of GC-MS in understanding the degradation pathways of polymers and the potential for converting waste into valuable chemicals.
The following table details the occurrence of this compound in the pyrolysis of different materials.
| Material | Pyrolysis Conditions | Other Detected Dienes | Reference |
| Industrial Plastic Waste 1 (resembling PE) | Non-catalytic, 600°C | 1,13-tetradecadiene, 1,19-eicosadiene | |
| Prescription Medicine Bottles (identified as PE) | Non-catalytic, 600°C | 1,13-tetradecadiene, 1,19-eicosadiene | |
| Groundnut Shell + LDPE/HDPE | Co-pyrolysis, 500°C | 1,10-undecadiene, 1,13-tetradecadiene, 1,8-nonadiene, 1,9-decadiene, 1,37-octatriacontadiene, 1,4,9-decatriene |
Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (GC × GC–ToFMS)
For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–ToFMS) offers enhanced separation power and peak capacity compared to conventional one-dimensional GC. This advanced technique provides a more detailed and resolved chromatogram, which is particularly beneficial in fields like environmental forensics and metabolomics. In the context of this compound research, GC×GC-ToFMS can be instrumental in distinguishing it from a multitude of other hydrocarbons in complex samples like crude oil or microbial volatilomes, providing more accurate identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of molecules. It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR for Structural Elucidation and Isomer Differentiation
Proton NMR (¹H NMR) is a fundamental tool for the structural elucidation of organic compounds like this compound. The chemical shift, integration, and multiplicity (splitting pattern) of the signals in a ¹H NMR spectrum provide a wealth of information about the arrangement of hydrogen atoms in the molecule. This allows chemists to confirm the presence of specific functional groups and the connectivity of the carbon skeleton.
A key application of ¹H NMR in the study of this compound is the differentiation between its various isomers. Structural isomers, such as this compound and 1,10-undecadiene, will produce distinct ¹H NMR spectra due to the different electronic environments of their protons. For example, the signals corresponding to the vinylic protons (hydrogens attached to the double-bonded carbons) and the allylic protons (hydrogens on the carbon adjacent to the double bond) will have characteristic chemical shifts and splitting patterns that can be used to distinguish between the 1,4- and 1,10-diene isomers. The specific arrangement of double bonds in this compound leads to a unique set of proton signals that can be definitively assigned to its structure.
Complementary Use with MS for Structure and Stereochemistry
While specific studies detailing the combined use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the stereochemical analysis of this compound are not prevalent in the searched literature, the complementary nature of these techniques is a cornerstone of organic structure elucidation. MS provides the molecular weight and elemental formula, confirming the identity as C₁₁H₂₀. NMR, particularly ¹H and ¹³C NMR, reveals the connectivity of atoms and the stereochemistry of the double bonds. For instance, the coupling constants between vinylic protons in the ¹H NMR spectrum can differentiate between E (trans) and Z (cis) isomers. The chemical shifts of the allylic and vinylic carbons in the ¹³C NMR spectrum would further corroborate the isomeric assignment. In the synthesis of (E)-5-ethyl-1,4-undecadiene, ¹H NMR was used to confirm the structure, showing characteristic signals for the different types of protons in the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of organic compounds.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules. While direct ESI-MS analysis of a nonpolar hydrocarbon like this compound is not typical due to the lack of easily ionizable functional groups, it can be employed in specialized applications. For instance, in metabolomics studies, ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) using an ESI source has been used to identify a wide range of compounds, including (Z)-1,4-undecadiene, in complex biological matrices. In such cases, the compound is detected as part of a comprehensive screening, often as an adduct with a cation.
Tandem mass spectrometry (MS-MS) is a technique where ions are subjected to multiple rounds of mass analysis. In the first stage, a precursor ion is selected, which is then fragmented, and the resulting product ions are analyzed in the second stage. This process provides detailed structural information. While specific MS-MS fragmentation studies on this compound are not extensively documented in the provided results, the general principles of alkadiene fragmentation would apply. The fragmentation patterns would be expected to involve characteristic losses of alkyl radicals and smaller unsaturated fragments, allowing for the confirmation of the carbon skeleton and the position of the double bonds. Computational tools can predict MS/MS spectra for compounds like this compound, which can then be compared with experimental data for structural confirmation.
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of synthetic polymers. It allows for the determination of molecular weight distributions, end-group analysis, and the identification of repeating units. In the context of this compound, if it were to be used as a monomer in polymerization reactions, MALDI-TOF MS would be an invaluable tool for characterizing the resulting polymer. The technique can resolve individual polymer chains (n-mers), providing detailed information on the polymer's structure and dispersity (Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). The high mass range and tolerance for salts make MALDI-TOF MS a powerful technique for analyzing complex polymer samples.
Tandem Mass Spectrometry (MS-MS) for Fragmentation Analysis and Structural Confirmation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its identity as an alkene.
Key IR absorption bands for (E)-1,4-undecadiene are:
| Functional Group | Vibrational Mode | **Absorption Range (cm⁻¹) ** |
| =C-H | Stretching (alkene) | ~3080 |
| C-H | Stretching (alkane) | 2800-2960 |
| C=C | Stretching | ~1640-1660 |
| C-H | Bending (out-of-plane for trans C=C) | ~970 |
| C-H | Bending (out-of-plane for terminal C=C) | ~910 |
The presence of a strong band around 970 cm⁻¹ is indicative of a trans-disubstituted double bond, confirming the E-stereochemistry in relevant isomers. The bands around 3080 cm⁻¹, 1640 cm⁻¹, and 910 cm⁻¹ are characteristic of the terminal vinyl group (–CH=CH₂). The absorptions in the 2800-2960 cm⁻¹ range are due to the C-H stretching vibrations of the saturated alkyl chain.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While gas chromatography (GC) is more commonly used for volatile, nonpolar compounds like this compound, HPLC can be employed, particularly when dealing with complex mixtures or when coupled with mass spectrometry.
In a study identifying volatile organic compounds from Pseudomonas protegens, this compound was identified as one of the components using solid-phase microextraction (SPME) followed by GC-MS, highlighting the utility of chromatographic separation in its analysis. In another instance, untargeted metabolomics using UHPLC-HRMS was able to identify (Z)-1,4-undecadiene in complex samples. The choice of HPLC method, including the column (typically a reversed-phase C18 column) and mobile phase, would be critical for achieving good separation.
Coupled HPLC/ESI-MS for Identification and Quantification
High-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (HPLC/ESI-MS) has emerged as a powerful tool for the analysis of non-volatile and semi-volatile compounds like this compound. This technique allows for the separation of complex mixtures followed by highly sensitive detection and structural elucidation of the target analyte.
In a typical application, such as the analysis of volatile compounds in food products, a reverse-phase HPLC method is often employed. For instance, the separation of this compound can be achieved using a C18 column. The mobile phase commonly consists of a gradient of water and an organic solvent, such as acetonitrile, with a modifier like formic acid to improve ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities.
Following chromatographic separation, the eluent is introduced into the ESI-MS system. Electrospray ionization is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts of the analyte with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound. For this compound (molar mass: 154.29 g/mol ), the expected ion in positive ESI mode would be at an m/z (mass-to-charge ratio) corresponding to its protonated form. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which aids in the putative identification of the compound by comparing the experimental mass to the theoretical mass.
The quantification of this compound is achieved by integrating the peak area of its corresponding ion in the mass chromatogram and comparing it to a calibration curve generated from standards of known concentrations.
Table 1: Illustrative HPLC/ESI-MS Parameters for this compound Analysis
| Parameter | Condition |
| HPLC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 6-94% Acetonitrile over 35 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan |
| Mass Range | m/z 50-1000 |
| Capillary Voltage | 3.5 kV |
Method Validation in Analytical Procedures
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose, ensuring the reliability and consistency of results. For the quantification of this compound using HPLC/ESI-MS, the validation process would involve assessing several key parameters as stipulated by guidelines from bodies like the International Conference on Harmonisation (ICH).
Linearity and Range: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a specified range. To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The peak areas are then plotted against the respective concentrations, and a linear regression analysis is performed. The acceptance criterion is typically a correlation coefficient (R²) of ≥ 0.99. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For an assay, this is often 80% to 120% of the expected sample concentration.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of this compound standard at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): The variation within the same laboratory but on different days, with different analysts, or on different equipment.
Precision is expressed as the relative standard deviation (RSD) of the measurements. For a related undecadiene derivative, inter-day and intra-day RSD values were reported as 4.33% and 3.61%, respectively, which indicates good precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are crucial for analyzing trace levels of this compound. The LOQ is often confirmed by analyzing a number of samples spiked at the determined LOQ concentration and checking for acceptable precision and accuracy.
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC/ESI-MS, specificity is demonstrated by the separation of the this compound peak from other components and by the unique mass-to-charge ratio of the analyte.
Table 2: Example of Method Validation Parameters and Acceptance Criteria for this compound Analysis
| Parameter | Specification | Acceptance Criteria |
| Linearity | Plot of peak area vs. concentration for at least 5 standards | Correlation Coefficient (R²) ≥ 0.99 |
| Range | Interval between upper and lower concentrations | 80-120% of the target concentration |
| Accuracy | Recovery of spiked analyte at 3 levels (e.g., 80%, 100%, 120%) | 90-110% recovery |
| Precision (Repeatability) | RSD of ≥ 6 replicate injections of the same sample | RSD ≤ 2% |
| Precision (Intermediate) | RSD of analyses on different days | RSD ≤ 5% |
| Specificity | Resolution of analyte peak from other matrix components | Baseline resolution (Rs > 1.5) |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of ≥ 10 | Acceptable precision and accuracy at this concentration |
Role of 1,4 Undecadiene As a Chemical Building Block and Structural Motif
Precursor for Complex Organic Synthesis
The specific arrangement of double bonds in 1,4-undecadiene allows for a range of chemical transformations, making it a strategic starting material for synthesizing more elaborate structures, including trisubstituted alkenes, cyclic systems, and functionalized ethers.
Construction of Trisubstituted Alkenes for Natural Product Synthesis
Trisubstituted alkenes are a common structural feature in numerous natural products, and their stereoselective synthesis is a critical challenge in organic chemistry. Current time information in Bangalore, IN. Methodologies utilizing organocopper chemistry provide a highly controlled route to these structures. For instance, the addition of an alkylcopper complex to a terminal alkyne is a powerful method for creating trisubstituted olefins with high stereoselectivity.
A specific example involves the reaction of an ethylcopper complex with 1-octyne (B150090), which serves as a synthetic route toward (E)-5-ethyl-1,4-undecadiene, itself a trisubstituted alkene. Current time information in Bangalore, IN. This type of reaction sequence is noted for proceeding with greater than 99.9% stereoselectivity, which is of immense value in the total synthesis of natural products where precise control of geometry is essential. Current time information in Bangalore, IN. The general strategy highlights how the core structure of a simple diene can be elaborated into the more complex trisubstituted alkenes that form the backbone of many biologically active molecules. Current time information in Bangalore, IN.
Table 1: Synthetic Strategies for Trisubstituted Alkenes
| Method | Starting Materials | Key Features | Relevance to this compound |
|---|---|---|---|
| Organocopper Addition | Terminal Alkyne, Alkylcopper Reagent | High stereoselectivity (>99.9%), Syn-addition mechanism. Current time information in Bangalore, IN. | A direct route to creating substituted this compound analogs. Current time information in Bangalore, IN. |
| Olefin Cross-Metathesis | Dienes, Ruthenium Complexes | Good yields, Moderate E/Z selectivity. | A potential method to functionalize this compound. |
Synthesis of Cyclic and Bicyclic Molecular Systems (e.g., Macrocycles, Bicyclo[5.3.1]undecadienes)
The diene functionality is a cornerstone for constructing cyclic and bicyclic systems through various cycloaddition and cyclization reactions. The bicyclo[5.3.1]undecadiene ring system, which is a core component of complex natural products like taxol, can be synthesized using intramolecular [4+4] cycloadditions catalyzed by nickel(0) complexes. This process typically involves a starting material containing two diene moieties (a bis-diene) that cyclizes to form the characteristic eight-membered ring of the bicyclic structure. While the direct cyclization of a simple monomer like this compound is not the standard approach, it represents the fundamental reactive unit that, when incorporated into a larger tethered molecule, enables such powerful ring-forming strategies.
Furthermore, dienes are the fundamental units of polymers that can be converted into large ring structures. The metathesis degradation of 1,4-polybutadiene, for example, can yield large macrocyclic oligo(butadiene)s, demonstrating that the repeating diene unit is amenable to macrocyclization. This suggests the potential for this compound to be incorporated into synthetic routes targeting macrocycles.
Intermediates in the Synthesis of Alkyl Ether and Enol Ether Analogs
The double bonds in this compound are reactive sites for the introduction of oxygen-containing functional groups, leading to the formation of alkyl and enol ether intermediates.
Alkyl Ether Synthesis: A well-established method for converting an alkene to an ether is the alkoxymercuration-demercuration reaction. This two-step process involves the addition of an alcohol across a double bond in the presence of a mercury(II) salt, followed by the reductive removal of the mercury species with sodium borohydride. When applied to an unsymmetrical diene like this compound, this reaction would proceed with Markovnikov selectivity, meaning the alcohol's oxygen atom attaches to the more substituted carbon of the double bond. This provides a reliable method for transforming the diene into a mono-alkoxy derivative, a versatile alkyl ether intermediate for further synthetic elaboration.
Enol Ether Synthesis: The synthesis of enol ethers from 1,4-dienes can be approached through several catalytic methods. The Wacker oxidation, typically used to convert terminal alkenes into methyl ketones, can be adapted for this purpose. When alcohols are used as nucleophiles in the Wacker process, the reaction can proceed through an intermediate that leads to the formation of acetals and, in some cases, vinyl ethers (a class of enol ethers). Additionally, catalytic methods exist for the direct synthesis of chiral silyl (B83357) enol ethers from functionalized dienes, which serve as stable and versatile enolate surrogates in synthesis. These methods underscore the potential of this compound to serve as a scaffold for producing valuable enol ether structures.
1,4-Diene Moiety in Complex Molecular Architectures (e.g., Leukotriene structural similarity)
Leukotrienes are a family of inflammatory mediators derived from arachidonic acid. Molecules like leukotriene C4 possess a conjugated triene system, but their chemical reactivity and degradation can lead to products with altered double bond arrangements, including conjugated dienes. The polyene chain is fundamental to their biological activity and recognition by receptors. The 1,4-diene structure found in this compound is structurally related to the polyene systems of leukotrienes and other lipid mediators, making it a relevant substructure for the design and synthesis of antagonists or analogs for pharmacological studies.
Monomeric Unit in Polymer Chemistry
Dienes are fundamental monomers in polymer chemistry, capable of undergoing polymerization to form materials with a wide range of properties. While literature on the specific polymerization of this compound is not abundant, its constitutional isomer, 1,10-undecadiene (B77067), is known to participate in acyclic diene metathesis (ADMET) polymerization. This process, often catalyzed by ruthenium complexes, is a step-growth polymerization that is highly effective for producing high-molecular-weight polymers and is particularly useful for creating polymers from bio-based monomers.
By analogy, this compound possesses the necessary diene functionality to act as a monomer. The polymerization of conjugated dienes like 1,3-butadiene (B125203) can proceed with high cis-1,4 selectivity, creating polymer backbones with repeating 1,4-diene-like linkages. This demonstrates that the 1,4-relationship between double bonds is a key structural element in important polymers. Therefore, this compound is a potential monomeric unit for creating polymers with specific architectures and properties, either through homopolymerization or as a comonomer in copolymerization reactions.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-5-Ethyl-1,4-undecadiene |
| 1,10-Undecadiene |
| 1,3-Butadiene |
| 1,4-Polybutadiene |
| 1-Octyne |
| Arachidonic Acid |
| Bicyclo[5.3.1]undecadiene |
| Leukotriene C4 |
| Taxol |
Occurrence and Detection of 1,4 Undecadiene in Environmental and Biological Systems
Microbial Production of Undecadienes
1,4-Undecadiene has been identified as a volatile organic compound (VOC) produced by various microorganisms. Its presence is often detected through the analysis of the gaseous phase, or headspace, of microbial cultures.
Emission as a Volatile Organic Compound from Bacteria (e.g., Pseudomonas fluorescens strains)
Several species of bacteria, particularly within the Pseudomonas genus, are known to emit a diverse range of VOCs, which can play a role in interspecies communication and interactions. this compound has been identified as one of these emitted compounds.
For instance, research on Pseudomonas protegens CLP-6, an acid-tolerant bacterial strain, revealed the production of this compound. This compound was among nine major VOCs identified from the strain when grown on nutrient agar (B569324) medium. Notably, the production rate of this compound by P. protegens CLP-6 was higher under acidic conditions (pH 5.5) compared to neutral conditions (pH 7.0). Another study identified this compound as a minor compound in the emission profile of a novel Pseudomonas sp. strain SCA7, with 1-undecene (B165158) being the major VOC.
In some cases, the production of undecadienes is linked to specific enzymatic pathways. While 1-undecene is a more commonly studied VOC from Pseudomonas fluorescens, the potential for this compound synthesis has been noted. It is hypothesized that the enzyme UndA, when present in large quantities, could potentially bind to dodec-4-enoic acid, leading to the synthesis of this compound. Furthermore, (E)-1,4-undecadiene has been specifically identified in Pseudomonas aeruginosa, suggesting its potential as a biomarker for this species.
Detection in Headspace Analysis of Microbial Cultures
The identification of this compound as a microbial VOC is predominantly achieved through headspace analysis techniques. This involves sampling the air above a microbial culture and analyzing its chemical composition, typically using gas chromatography-mass spectrometry (GC-MS).
A common method is headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. In this procedure, a fiber coated with an adsorbent material is exposed to the headspace of the bacterial culture, allowing volatile compounds to be collected. The fiber is then inserted into a gas chromatograph for separation and subsequent identification of the compounds by a mass spectrometer.
For example, to detect VOCs from P. protegens CLP-6, the strain was grown on nutrient agar, and the volatile profile was analyzed by SPME-GC-MS, which successfully identified this compound. Similarly, the volatile fraction from Pseudomonas aeruginosa cultures grown on BHI agar was evaluated by analyzing the headspace of sealed vials after incubation, leading to the identification of (E)-1,4-undecadiene. This technique has been instrumental in creating profiles of VOCs emitted by specific bacteria, revealing that each species can have a distinct "volatilomic" signature.
Table 1: Detection of this compound in Pseudomonas Species
| Bacterial Strain | Detection Method | Key Findings | Reference |
|---|---|---|---|
| Pseudomonas protegens CLP-6 | SPME-GC-MS | Produced as one of nine major VOCs; higher production at pH 5.5 than pH 7.0. | |
| Pseudomonas sp. SCA7 | GC-MS | Identified as a minor VOC, alongside the major compound 1-undecene. | |
| Pseudomonas aeruginosa | HS-SPME-GC-MS | (E)-1,4-undecadiene was specifically identified and has been associated with this species as a potential biomarker. | |
| Pseudomonas fluorescens MFE01 | HS-SPME/GC-MS | Synthesis of this compound hypothesized to occur via the enzyme UndA. |
Pyrolytic Byproducts of Organic Materials
This compound is also formed during the thermal decomposition, or pyrolysis, of various organic materials. This process involves heating materials to high temperatures in the absence of oxygen, breaking them down into smaller molecules, including various hydrocarbons.
Formation from Plastic Degradation (e.g., Polypropylene)
Polypropylene (B1209903) (PP), a widely used thermoplastic polymer, can generate a complex mixture of hydrocarbons when subjected to pyrolysis. Among the numerous breakdown products, undecadienes, including isomers like 1,10-undecadiene (B77067), have been identified. The pyrolysis of polypropylene yields a liquid product, often referred to as pyrolysis oil, which contains a wide array of compounds. While specific isomers are not always detailed in every study, the formation of C11 dienes is a recognized outcome of the process. The complex mixture of hydrocarbons results from the random scission of the polymer chains at high temperatures.
Presence in Pyrolysis Oils from Bio-derived Feedstocks (e.g., Vegetable Oil Waste)
Pyrolysis is also a key technology for converting biomass and waste materials into biofuels and chemical feedstocks. When bio-derived materials like waste vegetable oil are pyrolyzed, they break down into a bio-oil containing a diverse range of organic compounds. Studies on the pyrolysis of industrial vegetable oil waste have shown the formation of various hydrocarbons. While a multitude of compounds are produced, the cracking of fatty acids present in the vegetable oil can lead to the formation of different alkenes and dienes. The exact composition of the pyrolysis oil, including the presence of specific undecadiene isomers, depends heavily on the feedstock composition and the pyrolysis process conditions. The goal of these pyrolysis processes is often to produce hydrocarbons within the range of gasoline, kerosene, and diesel.
Table 2: Formation of Undecadienes from Pyrolysis
| Feedstock Material | Process | Key Findings | Reference |
|---|---|---|---|
| Polypropylene (PP) | Pyrolysis | Pyrolysis of PP generates a complex mixture of hydrocarbons, including undecadienes like 1,10-undecadiene. | |
| Waste Vegetable Oil | Pyrolysis | Pyrolysis of vegetable oil waste produces bio-oil containing a range of hydrocarbons; the cracking of fatty acids can form various alkenes and dienes. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,10-undecadiene |
| This compound |
| 1-undecene |
| (E)-1,4-undecadiene |
| dodec-4-enoic acid |
Theoretical and Computational Chemistry of 1,4 Undecadiene Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and reactivity of organic compounds. It is a quantum mechanical method used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for analyzing complex reaction mechanisms involving molecules like 1,4-undecadiene.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway.
For reactions involving dienes, such as cycloadditions or rearrangements, DFT can elucidate complex, multi-step mechanisms. For instance, in the rhodium-catalyzed [4+4] annulation of benzocyclobutenones with dienamides to form bicyclo[5.3.1]undecadiene systems, DFT can be used to propose and validate catalytic cycles. It can help determine which bonds are broken and formed and in what sequence, for example, by showing whether an alkyl-metal bond undergoes migratory insertion into an olefin. Calculations can also predict whether a reaction is likely to be ambimodal, meaning it can proceed through multiple competing transition states to different products. The accuracy of these predictions is highly dependent on the choice of functional and basis set.
Table 1: Selected Density Functionals and Their Application in Reaction Mechanism Studies This table is interactive. You can sort and filter the data.
| Functional | Type | Typical Application | Reference |
|---|---|---|---|
| B3LYP | Hybrid GGA | Widely used for geometry optimization and energy calculations of organic molecules. | |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Good for non-covalent interactions and complex reaction pathways, including cycloadditions. |
Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, and DFT calculations have been vital for understanding and improving the catalysts used. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs types, are commonly modeled. DFT can predict the catalytic activity by calculating the energy barriers throughout the catalytic cycle, particularly the initiation phase where the active catalyst is formed and the propagation phase involving the metallacyclobutane intermediate.
For example, DFT studies on ruthenium-catalyzed ring-closing metathesis (RCM) of dienes like 1,9-undecadiene—a structural analog of this compound—have provided insights into catalyst selectivity. Calculations have shown that certain cis-diiodo/sulfur-chelated ruthenium benzylidenes are selective for terminal dienes and can be unreactive toward internal or strained cycloalkenes. This selectivity is explained by computing the energetics of the substrate approaching the metal center. Furthermore, DFT helps in designing new catalysts; for instance, by substituting chloride ligands with iodide, catalysts can exhibit enhanced stability and productivity in demanding reactions. The computational models can assess how ligand modifications (e.g., steric bulk, electronic properties) influence the stability of intermediates and the energy of transition states, thereby guiding the synthesis of more efficient and selective catalysts.
The stereochemical outcome of a reaction is determined by the relative energy barriers of the transition states leading to different stereoisomers. DFT is a key tool for investigating the origins of stereoselectivity. In the context of this compound, which is a non-conjugated diene, the flexibility of the alkyl chain allows it to adopt numerous conformations. However, in reactions like metathesis, the diene must coordinate to a metal center, and its conformation at that point becomes critical.
For conjugated dienes, the s-cis and s-trans conformations are particularly important. The s-trans conformer is typically more stable due to reduced steric hindrance, but the s-cis conformer is required for reactions like the Diels-Alder cycloaddition. While this compound is not conjugated, the principles of conformational control apply. DFT calculations can model the interaction of different diene conformations with a catalyst's active site. For example, studies on Z-selective olefin metathesis use DFT to show how specific ligands on a ruthenium catalyst can sterically block the approach of an olefin in a way that favors the formation of a Z-configured double bond over the more stable E-isomer. By analyzing the transition state structures, chemists can understand how ligand-substrate interactions dictate the final product's stereochemistry.
Prediction of Catalytic Activity and Selectivity (e.g., for olefin metathesis)
Molecular Modeling and Simulation
While DFT provides detailed electronic information, molecular modeling and simulation techniques are essential for exploring the broader conformational landscape and dynamic behavior of flexible molecules and their interactions.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. For a flexible molecule like this compound, with multiple rotatable single bonds, the number of possible conformers is vast.
Molecular modeling techniques are used to explore this complex potential energy surface. A common approach involves using molecular mechanics force fields (like MMFF) to perform a systematic or stochastic search for low-energy conformers. These methods treat molecules as collections of atoms held together by springs, allowing for rapid calculation of energies for many different geometries. The resulting low-energy conformers can then be further optimized using more accurate DFT methods to refine their structures and relative energies. This analysis is crucial for understanding which shapes this compound is likely to adopt in solution, which in turn influences its reactivity and how it will fit into a catalyst's active site.
Table 2: Computational Methods for Conformational Analysis and Interaction Studies This table is interactive. You can sort and filter the data.
| Method | Principle | Application to this compound Systems | Reference |
|---|---|---|---|
| Molecular Mechanics (MM) | Classical mechanics model using force fields (e.g., MMFF). | Rapidly search for and identify low-energy conformers of the flexible undecadiene chain. | |
| Systematic Search | Rotates all specified bonds by a defined increment to generate all possible conformers. | Exhaustively explore the conformational space, though computationally expensive for many rotatable bonds. |
Understanding how a substrate like this compound interacts with a catalyst is key to explaining and predicting reactivity and selectivity. Molecular dynamics (MD) simulations can be used to model the dynamic behavior of the substrate-catalyst complex in a simulated solvent environment. MD provides insights into the stability of the complex and the flexibility of different regions of the substrate and catalyst.
Molecular docking is another powerful technique used to predict how a substrate binds to a catalyst. By modeling the non-covalent interactions—such as van der Waals forces and steric repulsion—between the diene and the amino acid residues or ligands of the catalyst, docking algorithms can predict the most stable binding mode. In the context of olefin metathesis, this can help visualize how this compound approaches the ruthenium center and why certain catalysts might be more selective than others. For example, a bulky ligand on the catalyst might create a sterically hindered pocket that only allows the substrate to bind in a specific orientation, thus controlling the reaction's outcome. These simulations complement DFT calculations by providing a dynamic picture of the interactions that precede the chemical reaction itself.
Q & A
Basic Research Questions
Q. How can researchers design experiments to investigate the physicochemical properties of 1,4-Undecadiene?
- Methodological Answer : Begin by identifying key properties such as boiling point, vapor pressure, and octanol-water partition coefficient (log Kow). Use standardized protocols from authoritative sources like EPA/NIH guidelines . For analytical measurements, employ techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), optimized for diene detection. For example, HPLC methods similar to those used for dihydropyridines (e.g., Supelcosil LC-ABZ+Plus C18 column, acetonitrile-water mobile phase) can be adapted . Validate results using statistical error analysis and ensure reproducibility via triplicate trials .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and EPA guidelines for volatile organic compounds. Use fume hoods, chemical-resistant gloves (e.g., nitrile), and respiratory protection if vapor concentrations exceed permissible limits. Store the compound in airtight containers under inert gas to prevent degradation, and dispose of waste via certified hazardous waste handlers, as outlined in TCI America’s safety data sheets . Regularly review updated safety data to address emerging hazards .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental persistence be resolved?
- Methodological Answer : Perform comparative analyses using standardized environmental simulation models (e.g., EPI Suite) to predict biodegradation rates. Cross-validate experimental data with EPA’s pchem guidelines, which recommend structural analog comparisons (e.g., 1,4-Pentadiene) if direct data is scarce . Address discrepancies by evaluating experimental conditions (e.g., pH, temperature) and statistical significance through ANOVA or t-tests .
Q. What experimental design strategies optimize the synthesis of this compound derivatives for non-natural amino acid production?
- Methodological Answer : Use response surface methodology (RSM) to optimize reaction parameters (e.g., catalyst loading, solvent polarity). For example, a central composite design (CCD) was applied in HPLC method optimization for dihydropyridines, achieving 98% accuracy . Characterize products via NMR and mass spectrometry, referencing the EPA/NIH spectral database for fragmentation patterns .
Q. How can researchers assess the ethical implications of this compound exposure studies involving human cell lines?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . For in vitro studies, follow NIH guidelines for cell line sourcing and informed consent documentation. Use dose-response models to establish no-observed-adverse-effect levels (NOAELs), ensuring transparency in data reporting to avoid bias .
Q. What advanced statistical methods are suitable for analyzing contradictory toxicity data for this compound?
- Methodological Answer : Apply Bayesian meta-analysis to reconcile conflicting datasets, weighting studies by sample size and methodological rigor. Use principal component analysis (PCA) to identify outliers in physicochemical property measurements . For time-series data (e.g., degradation kinetics), employ nonlinear regression models .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Log Kow | HPLC (Supelcosil LC-ABZ+Plus C18) | |
| Vapor Pressure | Gas chromatography (GC-FID) | |
| Spectral Data | EPA/NIH Mass Spectral Database |
| Synthesis Optimization | Parameter | Optimal Value |
|---|---|---|
| Catalyst Loading | Pd(OAc)₂ | 5 mol% |
| Solvent | Tetrahydrofuran (THF) | 0.1 M |
| Temperature | 30°C | ±2°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
